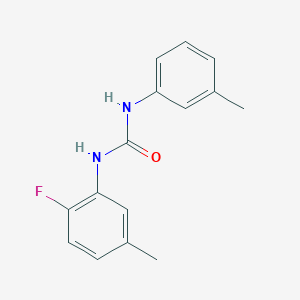![molecular formula C20H24N2O4S B5380711 2',5'-dimethyl-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5380711.png)
2',5'-dimethyl-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2',5'-dimethyl-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid, also known as DB844, is a chemical compound that belongs to the class of sulfonamide antibiotics. It was first synthesized in 2004 and has shown promising results in the treatment of various bacterial infections.
作用机制
The mechanism of action of 2',5'-dimethyl-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid involves the inhibition of bacterial DNA synthesis by binding to the enzyme dihydropteroate synthase (DHPS). DHPS is involved in the synthesis of folate, which is essential for bacterial growth. By inhibiting DHPS, 2',5'-dimethyl-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid prevents the synthesis of folate, leading to bacterial death.
Biochemical and Physiological Effects:
2',5'-dimethyl-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid has been shown to have low toxicity in vitro and in vivo studies. It is well-tolerated in animals and humans, with no significant adverse effects reported. 2',5'-dimethyl-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid has also been found to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
实验室实验的优点和局限性
2',5'-dimethyl-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has broad-spectrum activity against a wide range of bacteria, making it useful for studying bacterial infections. However, 2',5'-dimethyl-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid has some limitations, including its high cost and limited availability. It also requires specialized equipment and expertise to handle safely.
未来方向
There are several future directions for research on 2',5'-dimethyl-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Another area of research is the investigation of its activity against other bacterial pathogens, including those that are resistant to current antibiotics. Additionally, the potential use of 2',5'-dimethyl-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid in combination with other antibiotics for synergistic effects is an area of interest. Overall, 2',5'-dimethyl-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid shows great promise as a novel antibiotic for the treatment of bacterial infections.
合成方法
The synthesis of 2',5'-dimethyl-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid involves the reaction of 2,5-dimethyl-3-nitrobenzoic acid with 4-methylpiperazine in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with sulfonyl chloride to yield the final product. The synthesis method is relatively simple and can be scaled up for commercial production.
科学研究应用
2',5'-dimethyl-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. 2',5'-dimethyl-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid has also shown activity against some strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
属性
IUPAC Name |
3-(2,5-dimethylphenyl)-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-4-5-15(2)19(10-14)16-11-17(20(23)24)13-18(12-16)27(25,26)22-8-6-21(3)7-9-22/h4-5,10-13H,6-9H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNDDWDWESKYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CC(=C2)S(=O)(=O)N3CCN(CC3)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5380635.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide](/img/structure/B5380639.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5380650.png)
![7-[(methylthio)acetyl]-N-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5380656.png)
![5-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrazin-2-ol](/img/structure/B5380658.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-(1H-tetrazol-1-yl)phenol](/img/structure/B5380666.png)
![N-(3-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5380672.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-3-bromobenzamide](/img/structure/B5380678.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5380681.png)
![N-cyclopentyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5380688.png)


